molecular formula C24H20N4O2 B063724 CI-1018 CAS No. 179024-48-7

CI-1018

Cat. No. B063724
M. Wt: 396.4 g/mol
InChI Key: KYFWUBJMTHVBIF-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CI-1018 is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of TLR4 (Toll-like receptor 4), which is a protein that plays a crucial role in the innate immune response.

Scientific Research Applications

CI-1018 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, sepsis, and inflammatory bowel disease.

Mechanism Of Action

CI-1018 works by inhibiting the activity of TLR4, which is a protein that plays a crucial role in the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and triggers an inflammatory response. CI-1018 binds to the TLR4 receptor and prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

CI-1018 has been shown to have significant biochemical and physiological effects in various disease models. In a study conducted on a mouse model of sepsis, treatment with CI-1018 resulted in a significant reduction in pro-inflammatory cytokine production and improved survival rates. In another study, CI-1018 was shown to reduce the severity of symptoms in a mouse model of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

CI-1018 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory properties and has been shown to be effective in various disease models. However, there are also some limitations to using CI-1018 in lab experiments. It is a non-specific inhibitor of TLR4 and can also inhibit the activity of other proteins that are involved in the innate immune response. This can lead to off-target effects and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on CI-1018. One area of interest is the development of more specific TLR4 inhibitors that can target only the TLR4 receptor without affecting other proteins in the innate immune response. Another area of interest is the use of CI-1018 in combination with other drugs to enhance its therapeutic efficacy. Finally, there is also a need for more studies to investigate the long-term effects of CI-1018 treatment and its potential side effects.
Conclusion
In conclusion, CI-1018 is a synthetic molecule that has potential therapeutic applications in various disease conditions. It works by inhibiting the activity of TLR4, a protein that plays a crucial role in the innate immune response. CI-1018 has been extensively studied for its anti-inflammatory properties and has been shown to be effective in various disease models. However, there are also some limitations to using CI-1018 in lab experiments, and more research is needed to investigate its potential long-term effects and side effects.

Synthesis Methods

CI-1018 is a synthetic molecule that was first synthesized by scientists at Pfizer. The synthesis method involves the condensation of two molecules – 4-amino-2,6-dimethylpyrimidine and 3,5-dichlorobenzaldehyde – in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

CAS RN

179024-48-7

Product Name

CI-1018

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(11R)-6-methyl-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-15-13-18-9-12-28-21(18)19(14-15)20(16-5-3-2-4-6-16)26-22(24(28)30)27-23(29)17-7-10-25-11-8-17/h2-8,10-11,13-14,22H,9,12H2,1H3,(H,27,29)/t22-/m0/s1

InChI Key

KYFWUBJMTHVBIF-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)C(=N[C@H](C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC(C(=O)N3CC2)NC(=O)C4=CC=NC=C4)C5=CC=CC=C5

synonyms

N-[(R)-9-METHYL-4-OXO-1-PHENYL-3,4,6,7-TETRAHYDRO[1,4]DIAZEPINO[6,7,1-HI]INDOL-3-YL]ISONICOTINAMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.